![molecular formula C15H23NO6 B14391964 Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate CAS No. 89768-06-9](/img/structure/B14391964.png)
Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl 2-azabicyclo[221]heptane-2,3,3-tricarboxylate is a chemical compound known for its unique bicyclic structure This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and specific ligands to ensure high yield and selectivity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for epoxidation reactions.
Reduction: LiAlH4 is a typical reducing agent for converting carbonyl groups to alcohols.
Substitution: Various nucleophiles, such as amines and alcohols, can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme-substrate interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The presence of carboxylate groups enhances its solubility and reactivity, facilitating its role in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Azabicyclo[2.2.1]heptane
- 2-Azabicyclo[2.2.1]hept-5-en-3-one
- (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**
Uniqueness
Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate stands out due to the presence of three carboxylate groups, which significantly enhance its reactivity and potential applications. The combination of a bicyclic structure with multiple functional groups makes it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
89768-06-9 |
|---|---|
Formule moléculaire |
C15H23NO6 |
Poids moléculaire |
313.35 g/mol |
Nom IUPAC |
triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate |
InChI |
InChI=1S/C15H23NO6/c1-4-20-12(17)15(13(18)21-5-2)10-7-8-11(9-10)16(15)14(19)22-6-3/h10-11H,4-9H2,1-3H3 |
Clé InChI |
DRWFHGKWFVQYBZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(C2CCC(C2)N1C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Disulfanediylbis{3'-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1'-biphenyl}](/img/structure/B14391887.png)

![1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14391899.png)
![7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14391905.png)
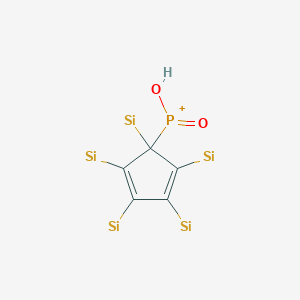

![N,N-Diethyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B14391923.png)
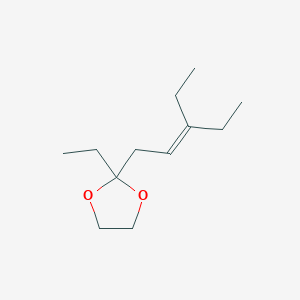
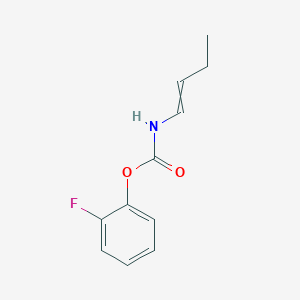
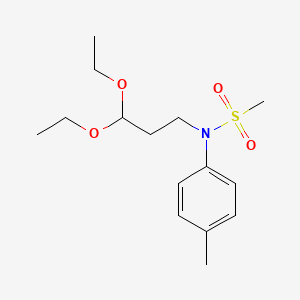

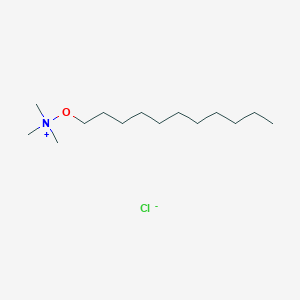
![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol](/img/structure/B14391961.png)
![1-[(Diphenylmethylidene)amino]cyclopentane-1-carbonitrile](/img/structure/B14391965.png)
